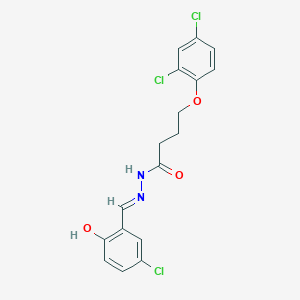![molecular formula C18H24FN3O2S B6054994 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol, also known as FMPPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPPE belongs to the class of piperazine derivatives and has been found to have anxiolytic and antidepressant properties. In
作用机制
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol involves the activation of the 5-HT1A receptor. The activation of this receptor leads to the release of neurotransmitters such as serotonin, which is involved in the regulation of mood and anxiety. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol also has an allosteric effect on the 5-HT1A receptor, which means that it can modulate the activity of the receptor without directly binding to it. This property makes 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol a unique compound that can regulate the activity of the 5-HT1A receptor in a complex manner.
Biochemical and Physiological Effects
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has been found to have anxiolytic and antidepressant effects in animal models. It has been shown to reduce anxiety-like behavior in rats and mice. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has also been found to have antidepressant effects in the forced swim test, which is a commonly used test to evaluate antidepressant activity. In addition, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are involved in the growth and survival of neurons in the brain and are implicated in the pathophysiology of depression.
实验室实验的优点和局限性
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and can be used as a tool compound to study the function of this receptor. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is also a partial agonist of the 5-HT1A receptor, which means that it can modulate the activity of the receptor in a complex manner. This property makes 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol a useful compound for studying the allosteric modulation of the 5-HT1A receptor.
One limitation of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is its low solubility in water, which can make it difficult to work with in lab experiments. Another limitation is its low yield in the synthesis method, which can make it expensive to produce.
未来方向
There are several future directions for the study of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol. One direction is to explore its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its mechanism of action in more detail, particularly its allosteric modulation of the 5-HT1A receptor. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol can also be used as a tool compound to study the function of the 5-HT1A receptor in various brain regions. Finally, the synthesis method of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol can be optimized to improve the yield and reduce the cost of production.
Conclusion
In conclusion, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has potential therapeutic applications in the treatment of anxiety and depression. It has a high affinity for the 5-HT1A receptor and can modulate its activity in a complex manner. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its ability to act as a tool compound for studying the function of the 5-HT1A receptor. There are several future directions for the study of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol, including exploring its therapeutic applications and studying its mechanism of action in more detail.
合成方法
The synthesis of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol involves a multi-step process starting from 2-fluoro-4-methoxybenzaldehyde and 2-piperazineethanol. The reaction involves the use of thionyl chloride, triethylamine, and 1,3-thiazole-2-carboxaldehyde. The final product is obtained through purification using column chromatography. The yield of the synthesis method is reported to be around 40%.
科学研究应用
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has been extensively studied for its anxiolytic and antidepressant properties. It has been found to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has also been found to have a partial agonist effect on the 5-HT1A receptor, which means that it can activate the receptor but not to the same extent as serotonin. This property makes 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol a potential therapeutic agent for the treatment of anxiety and depression.
属性
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-24-16-3-2-14(17(19)10-16)11-22-7-6-21(12-15(22)4-8-23)13-18-20-5-9-25-18/h2-3,5,9-10,15,23H,4,6-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZAMEHFPUXRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B6054917.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)